9-Fluoro-5-methylchrysene is classified as a halogenated PAH. It is synthesized from the parent compound, 5-methylchrysene, through various chemical reactions involving fluorination. The compound has been studied for its mutagenic properties, particularly in relation to its potential carcinogenic effects when metabolized in biological systems .
The synthesis of 9-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchrysene. Several methods have been reported for this purpose:
The yield and selectivity of these reactions depend significantly on the reaction conditions, including temperature, solvent choice, and the nature of the fluorinating agent used .
The molecular structure of 9-fluoro-5-methylchrysene can be described as follows:
The presence of the fluorine atom influences the electronic properties and reactivity of the compound, potentially enhancing its biological activity compared to non-fluorinated analogs .
9-Fluoro-5-methylchrysene can participate in various chemical reactions typical for PAHs:
The mechanism of action for 9-fluoro-5-methylchrysene primarily involves its metabolic activation to form reactive intermediates that can bind to DNA and induce mutations. The activation typically occurs through:
9-Fluoro-5-methylchrysene has several scientific applications:
The study of this compound contributes significantly to understanding PAH behavior in both environmental chemistry and toxicology .
The introduction of a fluorine atom at the C9 position of 5-methylchrysene (yielding 9-Fluoro-5-methylchrysene) significantly alters its metabolic activation pathways and DNA adduct profiles. Unlike hydrogen, fluorine’s high electronegativity and small atomic radius create steric and electronic perturbations that influence enzymatic oxidation. In non-fluorinated 5-methylchrysene, metabolic activation primarily occurs via formation of bay-region diol epoxides—specifically, the 1,2-diol-3,4-epoxide (DE-I) and 7,8-diol-9,10-epoxide (DE-II) isomers. DE-I adducts dominate (in vivo mouse epidermis studies show a DE-I:DE-II adduct ratio of 2.7:1), attributed to enhanced electrophilicity from the methyl group in the bay-region stabilizing the carbocation intermediate during DNA binding [2] [5].
Fluorination at C9 disrupts this process. The C9 position lies adjacent to the K-region (C9–C10 bond), a target for epoxidation. Fluorine’s electron-withdrawing nature reduces electron density at C9–C10, diminishing epoxide formation. Consequently, 9-Fluoro-5-methylchrysene exhibits attenuated DE-II (7,8-diol-9,10-epoxide) adduct formation. In vitro DNA-binding assays reveal that fluorine substitution at peri-positions (like C9) reduces adduct yield by 40–60% compared to the parent 5-methylchrysene, redirecting metabolism toward alternative activation pathways such as radical cation formation [6] [7]. This shift in adduct topology may alter mutagenic spectra, favoring transversion mutations over transitions.
Table 1: DNA Adduct Formation Profiles of 5-Methylchrysene and Derivatives
Compound | Major Diol Epoxide Adducts | Relative Adduct Yield (vs. 5-Methylchrysene) | Dominant Adduct Ratio (DE-I:DE-II) |
---|---|---|---|
5-Methylchrysene | DE-I, DE-II | 100% | 2.7:1 |
9-Fluoro-5-methylchrysene | DE-I (reduced DE-II) | 45–60% | 4.0:1* |
1-Fluoro-5-methylchrysene | DE-I (inhibited) | 30% | Not detected |
*Hypothesized based on metabolic diversion
The mutagenicity of 9-Fluoro-5-methylchrysene was systematically evaluated in Salmonella typhimurium TA100 assays relative to 5-methylchrysene and other ring-modified analogs. 5-Methylchrysene is a potent mutagen (specific activity: 1,200–1,800 revertants/nmol), exceeding chrysene and benzo[a]pyrene in activity due to its non-planar structure favoring intercalation and metabolic activation at the 1,2-bond [6] [7]. Fluorine substitution modulates this activity position-dependently:
Notably, 9-Fluoro-5-methylchrysene’s mutagenicity surpasses that of 5-methoxychrysene (320 revertants/nmol) but falls below 12-fluoro-5-methylchrysene (1,100 revertants/nmol). This structure-activity relationship underscores that fluorine’s impact is sterically, not electronically, driven at C9: the atom’s bulk impedes molecular docking within CYP1A1/1B1 active sites, limiting diol-epoxide synthesis. By contrast, 6-fluoro substitution, being spatially unobtrusive, permits unhindered metabolic activation [6] [7].
Table 2: Mutagenicity of Modified Chrysene Derivatives in S. typhimurium TA100
Compound | Specific Activity (Revertants/nmol) | Relative Potency (vs. 5-Methylchrysene) |
---|---|---|
5-Methylchrysene | 1,200–1,800 | 100% |
9-Fluoro-5-methylchrysene | 560 | 47% |
6-Fluoro-5-methylchrysene | 1,150 | 96% |
1-Fluoro-5-methylchrysene | 360 | 30% |
Chrysene | 220 | 18% |
Benzo[c]chrysene | 950 | 79% |
While direct studies on 9-Fluoro-5-methylchrysene are limited, its parent compound, 5-methylchrysene, potently induces oxidative stress via cytochrome P450 (CYP)-mediated redox cycling. Metabolism by CYP1A1/1B1 generates reactive oxygen species (ROS) during diol-epoxide formation, depleting glutathione (GSH) and activating nuclear factor kappa B (NF-κB) and AP-1 transcription factors. This cascade upregulates pro-inflammatory cytokines (e.g., IL-6, TNF-α) and sustains chronic inflammation—a hallmark of tumor promotion [1] [4]. Fluorine substitution at C9 may perturb this pathway:
Table 3: Theoretical Oxidative Stress Parameters for 9-Fluoro-5-Methylchrysene
Pathway | 5-Methylchrysene | 9-Fluoro-5-Methylchrysene (Predicted) |
---|---|---|
CYP1A1 Induction (Fold) | 30–180× | 25–150× |
ROS Yield | High (e.g., 5× baseline) | Moderate-High (e.g., 4× baseline) |
GSH Depletion | 70–80% in 24h (in vitro) | 60–75% (inferred) |
NF-κB Activation | Strong | Moderate |
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8